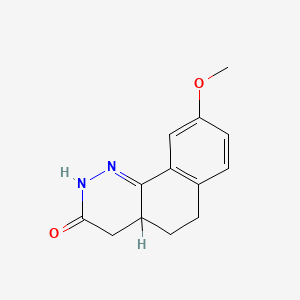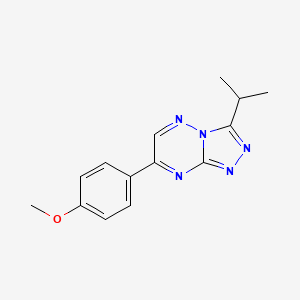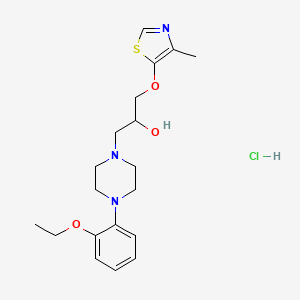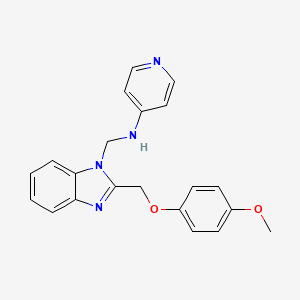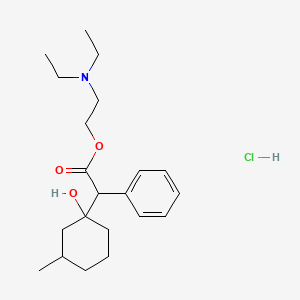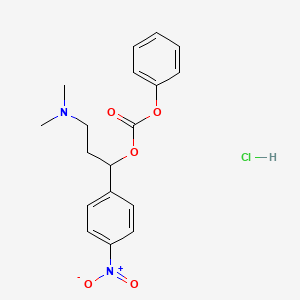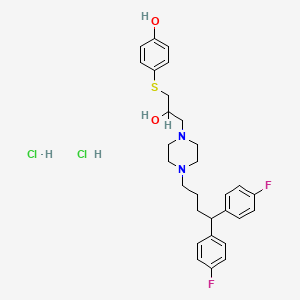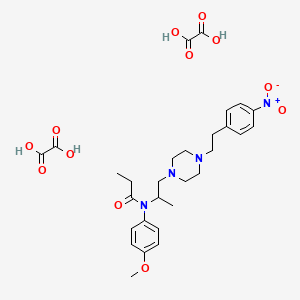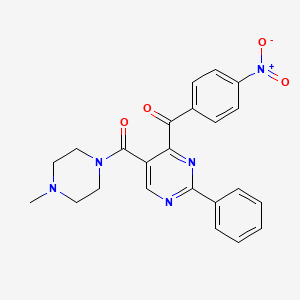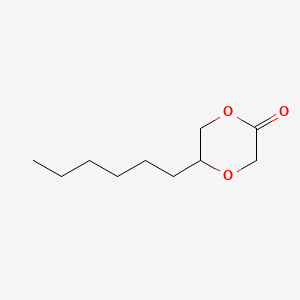
5-Hexyl-1,4-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-1,4-dioxan-2-one is an organic compound belonging to the class of 1,4-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4. The molecular formula of this compound is C10H18O3, and it has a molecular weight of 186.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-1,4-dioxan-2-one can be achieved through various methods. One common approach involves the reaction of hexyl alcohol with ethylene oxide in the presence of an acid catalyst to form the corresponding 1,4-dioxane derivative. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace one of the oxygen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hexyl-1,4-dioxan-2-one has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a biodegradable polymer precursor.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Hexyl-1,4-dioxan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release active metabolites that interact with cellular components. The compound’s ring structure allows it to participate in ring-opening polymerization reactions, which are crucial for its applications in biodegradable materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane: A simpler analog with a similar ring structure but without the hexyl group.
1,4-Dioxan-2-one: Lacks the hexyl substituent but shares the core dioxane structure.
5-Methyl-1,4-dioxan-2-one: Contains a methyl group instead of a hexyl group.
Uniqueness
5-Hexyl-1,4-dioxan-2-one is unique due to its hexyl substituent, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more suitable for applications requiring non-polar characteristics .
Eigenschaften
CAS-Nummer |
93691-78-2 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
5-hexyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-13-10(11)8-12-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
KBOAQIXMCPQXIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1COC(=O)CO1 |
Dichte |
1.280-1.286 |
Physikalische Beschreibung |
Colourless or very pale yellow liquid; Powerful sweet, nut-like aroma |
Löslichkeit |
Slightly soluble in water; Soluble in oil Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


